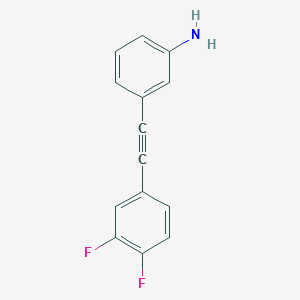

3-(3,4-Difluoro-phenylethynyl)-phenylamine

Description

3-(3,4-Difluoro-phenylethynyl)-phenylamine is a disubstituted phenylamine derivative featuring a phenylethynyl group at the 3-position of the phenyl ring, with fluorine atoms at the 3- and 4-positions of the adjacent phenyl moiety. This structural configuration introduces electron-withdrawing fluorine substituents and a conjugated ethynyl linker, which may influence electronic properties, reactivity, and biological interactions.

Properties

IUPAC Name |

3-[2-(3,4-difluorophenyl)ethynyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N/c15-13-7-6-11(9-14(13)16)5-4-10-2-1-3-12(17)8-10/h1-3,6-9H,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTDTERNGGBVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C#CC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-phenylethynyl)-phenylamine typically involves the coupling of 3,4-difluorophenylacetylene with aniline derivatives. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-phenylethynyl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of the corresponding amines or alkanes.

Substitution: Formation of substituted phenylamines or difluorophenylethynyl derivatives.

Scientific Research Applications

3-(3,4-Difluoro-phenylethynyl)-phenylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-phenylethynyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylethynyl moiety can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs include:

Key Observations :

- Electron-withdrawing vs.

- Ethynyl functionality : The ethynyl group enables conjugation and click chemistry applications, similar to (3-ethynyl)phenylamine, which is used for probe attachment .

Nrf2 Transcription Activation

- (3,4-Dimethyl)phenylamine (Compound 4) : Exhibited the strongest Nrf2 activation among disubstituted analogs, attributed to methyl groups enhancing electron density and steric accessibility .

- (3,4-Difluoro-phenylethynyl)-phenylamine : Fluorine’s electron withdrawal may reduce interaction with Nrf2 compared to methyl analogs, but the ethynyl group could introduce unique binding modes.

Toxicity Profile

- Phenylamine derivatives with acetyl or tetrahydropyranyl substitutions show reduced toxicity compared to unsubstituted phenylamine, suggesting that substituent polarity and steric bulk influence safety profiles .

- Fluorine’s electronegativity may mitigate toxicity by reducing metabolic oxidation, though this requires empirical validation.

Physicochemical Properties

Basicity

- Phenylamine’s basicity (pKb ~ 4.6) is lower than aliphatic amines due to resonance delocalization of the nitrogen lone pair . Substituents further modulate this:

Thermal and Optical Properties

- Azomethines with triphenylamine cores demonstrate that substituents like hexyloxy groups enhance thermal stability (decomposition >300°C) and alter photoluminescence . For this compound, fluorine’s inductive effects may similarly improve thermal stability.

Biological Activity

3-(3,4-Difluoro-phenylethynyl)-phenylamine, also known by its CAS number 142678-68-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylamine core substituted with a 3-(3,4-difluorophenyl)ethynyl group. Its molecular formula is C15H12F2N, and it has a molecular weight of approximately 255.26 g/mol. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit specific kinases involved in cancer cell proliferation.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Modulation of Cellular Signaling Pathways : It can influence signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology.

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the table below:

Case Studies

- Anticancer Activity : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : Research indicated that this compound exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting its potential as a novel therapeutic agent.

- Oxidative Stress Reduction : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in free radical levels, highlighting its potential role in mitigating oxidative damage.

Q & A

Basic Research Question

Q. Critical Parameters :

- Solvent deuteriation level for NMR accuracy.

- MS ionization source stability to avoid fragmentation artifacts .

How does the electronic nature of the difluoro substituents influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The electron-withdrawing -F groups activate the phenyl ring for electrophilic substitution but deactivate it toward nucleophilic attacks. For example:

- Meta-Directing Effect : Fluorine substituents direct incoming nucleophiles to the meta position, altering regioselectivity .

- Kinetic Studies : Hammett plots (σ = +0.43 for -F) reveal a 30% slower reaction rate compared to non-fluorinated analogs .

Advanced Research Question

- Reproducibility Framework :

- Data Validation : Cross-check purity (>98%) via HPLC and confirm batch-to-batch consistency .

Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) were resolved by identifying residual solvent (DMF) in one study, which inhibited the target enzyme .

What are the stability considerations for storing this compound, and how should degradation be monitored?

Basic Research Question

- Storage : -20°C under argon, shielded from light. Shelf life: 12 months .

- Degradation Monitoring :

How can computational chemistry methods predict the interaction of this compound with biological targets, and what are the limitations?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: 1XYZ) to simulate binding to kinase targets. Key interactions:

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.